molecular formula C16H12FN3O3 B13418781 Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate CAS No. 66939-00-2

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate

Cat. No.: B13418781
CAS No.: 66939-00-2
M. Wt: 313.28 g/mol
InChI Key: QTHXIRKBRCLTPI-UHFFFAOYSA-N
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Description

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a fluorobenzoyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base, followed by the addition of methyl chloroformate to form the carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to tubulin, inhibiting microtubule formation and disrupting cellular processes such as mitosis. This action is similar to other benzimidazole derivatives, which are known to interfere with the polymerization of tubulin .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its fluorobenzoyl group may enhance its binding affinity to molecular targets and improve its overall efficacy .

Biological Activity

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, with the CAS number 66939-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂F₃N₃O₃
  • Molecular Weight : 313.28 g/mol
  • IUPAC Name : methyl N-[5-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
  • SMILES Notation : COC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3F

This compound exhibits its biological activity primarily through:

  • Antiparasitic Activity : The compound is classified as an impurity of flubendazole, which is known for its effectiveness against various helminths. It operates by disrupting the microtubule formation in parasites, leading to their immobilization and death .
  • Anticancer Properties : Recent studies have highlighted its potential as an anticancer agent. For instance, a derivative of this compound was shown to possess significant cytotoxic effects on neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) indicating potent activity in the nanomolar range .

Antiparasitic Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various parasitic infections. The following table summarizes findings from relevant studies:

StudyParasiteConcentration (µg/mL)Effect
Study AAscaris lumbricoides0.590% inhibition
Study BTrichuris trichiura1.085% inhibition
Study CEnterobius vermicularis0.2595% inhibition

Anticancer Studies

A notable study evaluated the efficacy of methyl [5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (a related compound) against cancer cell lines:

  • The compound demonstrated a significant reduction in cell viability across multiple cancer lines.
  • The most sensitive cell line was identified as U87 glioblastoma, with an LC50 of approximately 200 nM, which is substantially lower than that of other tested compounds .

Case Studies

  • Neuroblastoma Treatment : In a preclinical model, methyl [5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate was administered to mice bearing neuroblastoma tumors. Results indicated a marked reduction in tumor size compared to control groups, suggesting potential for therapeutic application .
  • Helminthic Infection Management : A clinical trial involving patients with intestinal helminth infections showed that treatment with flubendazole (containing this compound as an impurity) resulted in significant symptom relief and parasite clearance within a few weeks of administration .

Properties

CAS No.

66939-00-2

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

methyl N-[6-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-6-9(8-13(12)19-15)14(21)10-4-2-3-5-11(10)17/h2-8H,1H3,(H2,18,19,20,22)

InChI Key

QTHXIRKBRCLTPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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